molecular formula C9H6F5N3 B3338259 5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine CAS No. 869951-80-4

5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B3338259
CAS RN: 869951-80-4
M. Wt: 251.16 g/mol
InChI Key: PSBMSGAGWRVTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine” is a useful research chemical . It belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs) which have been identified as strategic compounds for optical applications . These compounds have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener methodology . The synthesis process has a relative mass efficiency (RME) of 40–53%, which is more efficient compared to those of BODIPYs (RME: 1.31–17.9%) .


Molecular Structure Analysis

The molecular weight of “5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is 295.17 . The InChI code is 1S/C10H6F5N3O2/c1-4-2-6 (9 (11,12)10 (13,14)15)18-7 (16-4)3-5 (17-18)8 (19)20/h2-3,16H,1H2, (H,19,20) .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D . Compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines is related to their optical properties. The presence of EDGs at position 7 on the fused ring favors large absorption/emission intensities as a result of the intramolecular charge transfer (ICT) to/from this ring .

Safety and Hazards

The safety information for “5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the research on pyrazolo[1,5-a]pyrimidines could involve further exploration of their optical applications . The tunable photophysical properties and the simpler and greener synthetic methodology make them promising candidates for future research .

properties

IUPAC Name

5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5N3/c1-5-4-6(8(10,11)9(12,13)14)17-7(16-5)2-3-15-17/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBMSGAGWRVTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine

CAS RN

869951-80-4
Record name 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.